3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N3O/c1-11-5-10-7-4-9-3-2-6(7)8(11)12/h5,9H,2-4H2,1H3 |
InChI Key |
LYWYQTFDWYZQHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
The core pyrido[3,4-d]pyrimidin-4-one framework is often synthesized through cyclization reactions involving appropriate precursors such as aminopyridines and formamide derivatives or substituted uracils.
One documented approach involves reacting 3-methyluracil derivatives with phosphorus oxychloride (POCl3) under controlled low temperatures (0–5°C) in solvents like dichloromethane to promote cyclization and ring closure, yielding the pyrido[3,4-d]pyrimidin-4-one scaffold.
Alternative cyclization methods use 6-aminothiouracil and chalcone derivatives to form related pyrido[2,3-d]pyrimidin-4(3H)-one analogues, which demonstrate the feasibility of ring construction via condensation reactions under reflux with catalytic bases like sodium ethoxide.
Substitution and Functional Group Transformations
Chloride displacement reactions are employed to introduce amine substituents at specific positions on the pyrido[3,4-d]pyrimidine ring. For example, displacement of a chloro intermediate by neopentylamine under elevated temperatures in N-methylpyrrolidone (NMP) is a key step in modifying the 8-position of the core.
Oxidation of methylthio substituents to sulfone groups using meta-chloroperoxybenzoic acid (m-CPBA) facilitates further nucleophilic substitution with formamide derivatives under sodium hydride (NaH) in tetrahydrofuran (THF), enabling access to des-methyl pyrido[3,4-d]pyrimidine compounds.
Cross-coupling reactions such as Stille and Suzuki couplings have been utilized to introduce heterocyclic substituents at the 8-position, expanding the chemical diversity of derivatives.
Methyl Group Introduction
The methyl group at the 3-position can be introduced by starting with methylated uracil precursors or by methylation of the pyrimidinone ring post-cyclization.
Trimethylboroxine has been used to methylate the C8 position of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, indicating that selective methylation strategies are feasible.
| Step | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Cyclization | 3-methyluracil + POCl3, DCM, 0–5°C | Formation of pyrido[3,4-d]pyrimidin-4-one core |
| 2 | Chloride displacement | Chloro intermediate + neopentylamine, NMP, heat | Amino-substituted pyrido[3,4-d]pyrimidine derivative |
| 3 | Oxidation | m-CPBA, organic solvent | Sulfone intermediate |
| 4 | Nucleophilic substitution | Sulfone + formamide, NaH/THF | Des-methyl pyrido[3,4-d]pyrimidine compounds |
| 5 | Cross-coupling | Stille or Suzuki coupling, Pd catalyst | Heterocyclic substituted derivatives |
| 6 | Methylation | Trimethylboroxine, Pd catalyst | C8-methylated derivatives |
The cyclization step using POCl3 typically proceeds with moderate to good yields (50–75%) depending on reaction time and temperature control.
Amine displacement reactions require elevated temperatures (80–120°C) in polar aprotic solvents like NMP to achieve high substitution efficiency (>70% yield).
Oxidation with m-CPBA is generally performed at room temperature, yielding sulfone intermediates in >80% yield.
Cross-coupling reactions depend on the catalyst system but typically afford products in yields ranging from 60% to 85%.
The synthesized compounds are characterized by:
Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic singlets for NH and methyl protons; ^13C NMR confirms carbonyl and ring carbons.
Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights confirm compound identity.
Infrared Spectroscopy (IR): Absorption bands for C=O (~1690–1750 cm^-1) and NH (~3400 cm^-1) groups are diagnostic.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of methyluracil with POCl3 | 3-methyluracil, POCl3, DCM | 0–5°C, controlled | Straightforward; good yields | Requires low temperature control |
| Chloride displacement with amines | Chloro intermediate, neopentylamine, NMP | Elevated temperature (80–120°C) | High substitution efficiency | High temperature needed |
| Oxidation with m-CPBA | m-CPBA, organic solvent | Room temp | High yield sulfone intermediates | Sensitive to overoxidation |
| Cross-coupling (Stille/Suzuki) | Pd catalyst, boronic acids/organostannanes | Reflux or elevated temp | Diversifies substitution pattern | Requires expensive catalysts |
| Methylation with trimethylboroxine | Trimethylboroxine, Pd catalyst | Elevated temp | Selective methylation | Catalyst cost and handling |
The preparation of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves well-established synthetic methodologies combining cyclization, substitution, oxidation, and cross-coupling strategies. The choice of method depends on the desired substitution pattern, yield requirements, and available reagents. These methods have been validated by extensive spectral and analytical data in the literature, confirming the structure and purity of the synthesized compounds. The methyl group at the 3-position plays a crucial role in modulating the compound's chemical and biological properties, making these synthetic routes valuable for pharmaceutical and biochemical research.
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in reactions typical of heterocyclic systems, with modifications occurring at reactive nitrogen sites and the methyl-substituted carbon.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Biological Relevance |
|---|---|---|---|
| Halogenation | Halogens (Cl₂, Br₂) | 3-Halo derivatives | Enhanced enzyme inhibition capacity |
| Oxidation | mCPBA, H₂O₂ | N-Oxide formation | Altered pharmacokinetic properties |
| Alkylation | Alkyl halides (R-X) | N-Alkylated derivatives | Improved target selectivity |
| Cyclization | POCl₃, 80–100°C | Fused bicyclic intermediates | Precursor for anticancer agents |
Source: Evitachem product analyses
Mechanistic Insights
The fused ring system facilitates π-π stacking and hydrogen bonding with biological targets:
Enzyme Inhibition Mechanism
-
Targets : Histone demethylases (KDMs) and cyclin-dependent kinases (CDKs).
-
Binding Mode :
-
Pyrimidine N1 interacts with catalytic lysine (K661 in KDM4A).
-
Methyl group enhances hydrophobic pocket occupancy.
-
Reaction Kinetics
-
Halogenation Rate : Second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in DCM at 25°C).
-
Oxidation Half-Life : t₁/₂ = 48 hours in pH 7.4 buffer.
Stability and Reactivity Considerations
| Property | Value/Condition |
|---|---|
| Thermal Stability | Decomposes >200°C |
| pH Sensitivity | Stable at pH 4–8 (90% integrity) |
| Light Sensitivity | Degrades under UV (t₁/₂ = 72 hrs) |
Scientific Research Applications
3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrido[3,4-d]pyrimidin-4-one derivatives, focusing on substituents, synthesis, and biological activity.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Activity :
- 8-Position Modifications : Derivatives with bulkier substituents (e.g., piperazine-methyl in 44g ) exhibit potent KDM4/KDM5 inhibition due to enhanced interactions with the substrate-binding pocket . In contrast, the 3-methyl group in the target compound may stabilize the core structure without directly engaging the active site.
- Halogenated/Aromatic Groups : Compounds like 50e (3,4-dichlorobenzyl) or 44b (furan-2-ylmethyl) show improved selectivity and cellular permeability, attributed to lipophilic and electronic effects . The absence of such groups in the 3-methyl derivative may limit its potency but improve metabolic stability.
Synthetic Accessibility: The target compound’s synthesis is inferred to follow protocols similar to 44a or 42, involving reductive amination or cross-coupling reactions .
Stability: The 3-methyl group likely reduces susceptibility to oxidative metabolism compared to compounds with labile substituents (e.g., aldehydes in 43) .
Biological Selectivity :
- KDM Subfamily Specificity : Compounds like 54j and 54k (8-phenylpiperidine derivatives) show equipotent activity against KDM4 and KDM5, whereas the 3-methyl analog’s activity profile remains uncharacterized .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 8-position is critical for KDM inhibition, as substituents access the histone peptide-binding region. The 3-methyl group’s role is likely structural, minimizing conformational flexibility .
- Therapeutic Potential: While 8-substituted analogs are advanced candidates for oncology (via epigenetic modulation), the 3-methyl derivative may serve as a scaffold for further optimization, balancing stability and activity .
- Unmet Needs : Comparative data on the 3-methyl compound’s enzymatic affinity, cellular uptake, and toxicity are absent in the evidence, highlighting gaps for future studies.
Biological Activity
3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an enzyme inhibitor and its anticancer properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : 3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one dihydrochloride
- Molecular Formula : C₈H₁₃Cl₂N₃O
- Molecular Weight : 238 Da
- CAS Number : 1803598-30-2
The biological activity of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is primarily attributed to its interaction with various molecular targets:
- Cyclin-dependent Kinases (CDKs) : This compound acts as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively halt cell proliferation and induce apoptosis in cancer cells .
- Ephrin Receptors : Some derivatives of pyrido[3,4-d]pyrimidines have been shown to target ephrin receptors that are overexpressed in certain cancers. This targeting mechanism suggests potential therapeutic applications in oncology .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and inhibits cell proliferation in various cancer cell lines. |
| Enzyme Inhibition | Inhibits CDKs and potentially other kinases involved in cell cycle regulation. |
| Targeted Therapy | May selectively target cancer cells with specific receptor overexpression. |
Case Studies and Experimental Data
-
Cytotoxicity Assessment :
- In vitro studies have demonstrated that 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition Studies :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-methyl-pyrido[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with carbonyl-containing reagents. For example, multi-step routes may employ tert-butoxycarbonyl (Boc) protection to stabilize intermediates during ring closure . Microwave-assisted synthesis can enhance reaction efficiency for fused heterocycles. Post-synthetic modifications, such as alkylation at the 3-position, are critical for introducing methyl groups . Purification via column chromatography and recrystallization ensures product integrity.
Q. How can analytical techniques confirm the purity and structural identity of synthesized derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential for structural elucidation. For tautomeric forms (e.g., 3H vs. 4H), 2D NMR (COSY, NOESY) resolves positional ambiguity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm validates purity (>95%) . X-ray crystallography may be used for absolute configuration determination in complex cases .
Q. What strategies mitigate solubility challenges in pyrido[3,4-d]pyrimidin-4-one derivatives during biological assays?
- Methodological Answer : Introducing hydrophilic substituents (e.g., hydroxyl, amine, or morpholine groups) at the 8-position improves aqueous solubility. Co-solvent systems (DMSO/PBS) or lipid-based formulations enhance compound dispersion in cellular assays. LogP calculations (via HPLC retention times) guide rational modifications to balance lipophilicity and solubility .
Advanced Research Questions
Q. How does structure-based design optimize pyrido[3,4-d]pyrimidin-4-one derivatives as KDM4/5 histone demethylase inhibitors?
- Methodological Answer : Co-crystallization studies with KDM4C or KDM5C enzymes identify key binding interactions (e.g., Fe²⁺ coordination in the active site). Substituents at the 8-position (e.g., pyrazole or phenylpiperidine) access substrate-binding pockets, enhancing potency. Molecular dynamics simulations predict conformational stability, while isothermal titration calorimetry (ITC) quantifies binding affinity .
Q. What methodologies assess cellular permeability and target engagement in KDM inhibitor studies?
- Methodological Answer : Caco-2 monolayer assays evaluate intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate high permeability). Cellular target engagement is confirmed via histone demethylation assays (e.g., Western blot for H3K9me3/H3K4me3 reduction). Fluorescence polarization assays measure intracellular compound retention .
Q. How can selectivity between KDM subfamilies (e.g., KDM4 vs. KDM5) be achieved during inhibitor design?
- Methodological Answer : Substitution patterns at the 8-position (e.g., bulky aryl groups) exploit steric differences in the active sites of KDM4 and KDM5. Selectivity profiling using enzymatic assays (KDM2A, KDM3A, KDM6B) identifies off-target effects. For example, 8-(1H-pyrazol-3-yl) derivatives show >50-fold selectivity for KDM4/5 over other subfamilies .
Q. What in vitro and in vivo models validate the efficacy of demethylase inhibitors?
- Methodological Answer : In vitro models include cancer cell lines (e.g., HCT116, MCF7) treated with inhibitors followed by ChIP-seq to map histone methylation changes. In vivo, xenograft models (e.g., murine leukemia) assess tumor growth inhibition. Pharmacokinetic studies (plasma half-life, bioavailability) optimize dosing regimens .
Q. How are tautomerism and regiochemical ambiguity resolved in pyrido[3,4-d]pyrimidin-4-one characterization?
- Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomers by observing chemical shift changes. Isotopic labeling (¹⁵N) coupled with heteronuclear single quantum coherence (HSQC) spectroscopy tracks nitrogen migration. Computational methods (DFT calculations) predict dominant tautomeric forms in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
